molecular formula C23H27N3O3S2 B2845554 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one CAS No. 886916-71-8

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Cat. No.: B2845554
CAS No.: 886916-71-8
M. Wt: 457.61
InChI Key: UYBARITYYNUZIY-UHFFFAOYSA-N
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Description

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tosyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents like toluene and catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Biological Activity

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzothiazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N3O3S\text{C}_{22}\text{H}_{24}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Specifically, the compound may inhibit key enzymes involved in cellular processes, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
  • Anticancer Properties : It shows promise in inhibiting cancer cell growth by inducing apoptosis through caspase activation pathways.

Biological Activity Data

Research indicates that this compound has demonstrated significant biological activities across various studies. Below is a summary of key findings:

Biological Activity Observed Effects Reference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of MAO-B and AChE activities

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays have shown that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
  • Anticancer Research : A study focused on the effects of the compound on various cancer cell lines revealed that it significantly reduces cell viability and induces apoptosis. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE). Results suggest selective inhibition towards MAO-B, making it a potential candidate for neuroprotective therapies .

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-16-4-7-19(8-5-16)31(28,29)15-10-21(27)25-11-13-26(14-12-25)23-24-22-18(3)17(2)6-9-20(22)30-23/h4-9H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBARITYYNUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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